Amylin (8-37), a peptide derived from the human amylin precursor protein, is a significant component in the regulation of glucose metabolism and appetite. It is a truncated form of the full-length amylin peptide, which consists of 37 amino acids. The structure of Amylin (8-37) retains critical functional properties while lacking the first seven amino acids of the full-length peptide, which are believed to be important for its biological activity. This modification alters its interaction with receptors and influences its physiological effects.
Amylin is primarily produced in the pancreatic beta cells alongside insulin. In humans, it is co-secreted with insulin in response to food intake, playing a crucial role in glycemic control. The peptide is synthesized as part of a larger precursor protein known as islet amyloid polypeptide, which undergoes post-translational modifications to yield the active form.
Amylin (8-37) is classified as a neuropeptide and a hormone. It belongs to the family of regulatory peptides that influence metabolic processes, particularly those related to glucose homeostasis. Its classification can also extend to amyloidogenic peptides due to its propensity to form aggregates, which is relevant in the context of type 2 diabetes.
The synthesis of Amylin (8-37) can be achieved through solid-phase peptide synthesis, a widely used method for producing peptides in a controlled manner. This approach allows for the stepwise addition of amino acids to a solid support, enabling precise control over the sequence and purity of the final product.
Technical Details:
The molecular structure of Amylin (8-37) consists of 30 amino acids with a specific sequence that contributes to its biological activity. The sequence can be represented as follows:
Amylin (8-37) participates in various biochemical reactions within the body, particularly in interactions with specific receptors such as the calcitonin receptor-like receptor and receptor activity-modifying proteins.
Technical Details:
The mechanism by which Amylin (8-37) exerts its effects involves several key processes:
Studies have shown that Amylin (8-37) can lower blood glucose levels by approximately 20% when administered alongside insulin in diabetic models.
Analytical techniques such as mass spectrometry and circular dichroism spectroscopy are frequently employed to assess purity and conformational stability during synthesis and storage.
Amylin (8-37) has several applications in scientific research and clinical settings:
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0